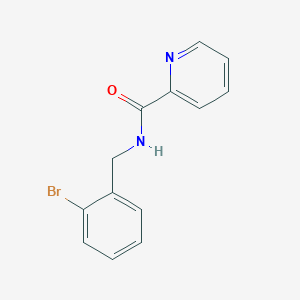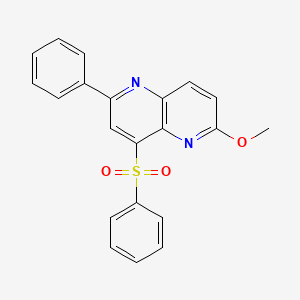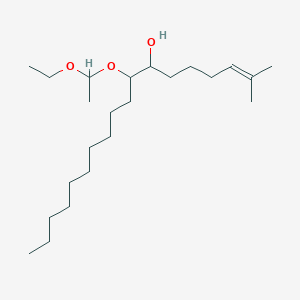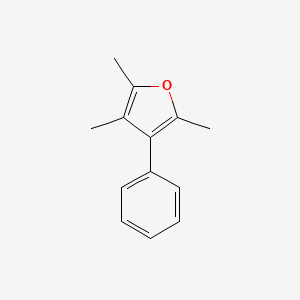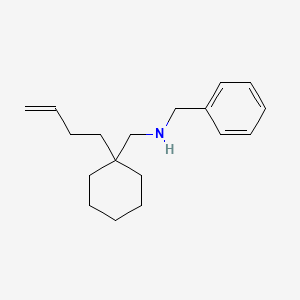![molecular formula C24H26Cl2N2O4 B14138832 (E)-(3-chloro-4-ethoxyphenyl){2-(4-chlorophenyl)-1-[3-(dimethylammonio)propyl]-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B14138832.png)
(E)-(3-chloro-4-ethoxyphenyl){2-(4-chlorophenyl)-1-[3-(dimethylammonio)propyl]-4,5-dioxopyrrolidin-3-ylidene}methanolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-(3-chloro-4-ethoxyphenyl){2-(4-chlorophenyl)-1-[3-(dimethylammonio)propyl]-4,5-dioxopyrrolidin-3-ylidene}methanolate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by its unique structural features, including the presence of chloro, ethoxy, and dimethylammonio groups, which contribute to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(3-chloro-4-ethoxyphenyl){2-(4-chlorophenyl)-1-[3-(dimethylammonio)propyl]-4,5-dioxopyrrolidin-3-ylidene}methanolate involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable dicarbonyl compound and an amine.
Introduction of the Chloro and Ethoxy Groups: The chloro and ethoxy groups can be introduced through electrophilic aromatic substitution reactions using appropriate chlorinating and ethoxylating agents.
Formation of the Dimethylammonio Group: The dimethylammonio group can be introduced through a nucleophilic substitution reaction involving a suitable alkylating agent and dimethylamine.
Final Assembly: The final compound is assembled through a series of condensation and elimination reactions, leading to the formation of the desired (E)-isomer.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as automated synthesis and purification systems.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and dimethylammonio groups, leading to the formation of corresponding oxides and amides.
Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidine ring, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and amides.
Reduction: Formation of alcohols and amines.
Substitution: Formation of various substituted derivatives.
科学的研究の応用
Chemistry
In chemistry, (E)-(3-chloro-4-ethoxyphenyl){2-(4-chlorophenyl)-1-[3-(dimethylammonio)propyl]-4,5-dioxopyrrolidin-3-ylidene}methanolate is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology
In biology, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It is evaluated for its efficacy and safety in treating various diseases, including infections and cancers.
Industry
In industry, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the performance and durability of these materials.
作用機序
The mechanism of action of (E)-(3-chloro-4-ethoxyphenyl){2-(4-chlorophenyl)-1-[3-(dimethylammonio)propyl]-4,5-dioxopyrrolidin-3-ylidene}methanolate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects.
類似化合物との比較
Similar Compounds
- (E)-(3-chloro-4-ethoxyphenyl){2-(4-chlorophenyl)-1-[3-(methylammonio)propyl]-4,5-dioxopyrrolidin-3-ylidene}methanolate
- (E)-(3-chloro-4-ethoxyphenyl){2-(4-bromophenyl)-1-[3-(dimethylammonio)propyl]-4,5-dioxopyrrolidin-3-ylidene}methanolate
- (E)-(3-chloro-4-methoxyphenyl){2-(4-chlorophenyl)-1-[3-(dimethylammonio)propyl]-4,5-dioxopyrrolidin-3-ylidene}methanolate
Uniqueness
The uniqueness of (E)-(3-chloro-4-ethoxyphenyl){2-(4-chlorophenyl)-1-[3-(dimethylammonio)propyl]-4,5-dioxopyrrolidin-3-ylidene}methanolate lies in its specific combination of functional groups and structural features. The presence of both chloro and ethoxy groups, along with the dimethylammonio group, imparts distinct chemical and biological properties that differentiate it from similar compounds. These unique features make it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C24H26Cl2N2O4 |
|---|---|
分子量 |
477.4 g/mol |
IUPAC名 |
(E)-(3-chloro-4-ethoxyphenyl)-[2-(4-chlorophenyl)-1-[3-(dimethylazaniumyl)propyl]-4,5-dioxopyrrolidin-3-ylidene]methanolate |
InChI |
InChI=1S/C24H26Cl2N2O4/c1-4-32-19-11-8-16(14-18(19)26)22(29)20-21(15-6-9-17(25)10-7-15)28(24(31)23(20)30)13-5-12-27(2)3/h6-11,14,21,29H,4-5,12-13H2,1-3H3/b22-20+ |
InChIキー |
CORYHCMSNHTIIU-LSDHQDQOSA-N |
異性体SMILES |
CCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCC[NH+](C)C)C3=CC=C(C=C3)Cl)/[O-])Cl |
正規SMILES |
CCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCC[NH+](C)C)C3=CC=C(C=C3)Cl)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-[(furan-2-ylmethyl)amino]-1,3-dimethyl-7-[3-(trifluoromethyl)benzyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14138749.png)
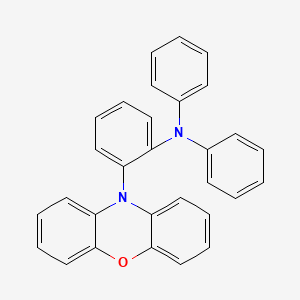
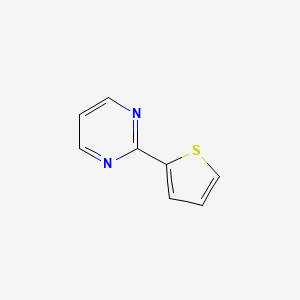
![N-[(3-chlorophenyl)methyl]quinoline-2-carboxamide](/img/structure/B14138762.png)

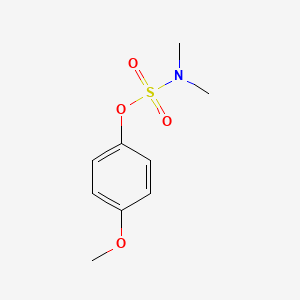

![(1S,2S,4R)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-YL acetate](/img/structure/B14138783.png)
